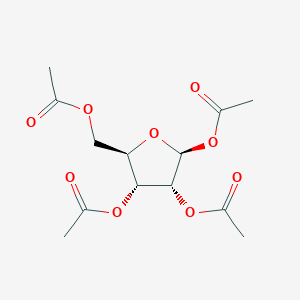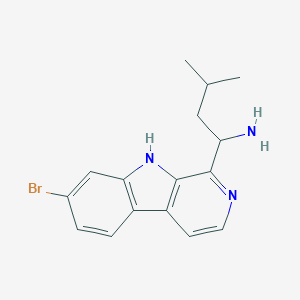
Eudistalbin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eudistalbin A is a natural product that is derived from marine organisms. It is a member of the eudistomin family of alkaloids and has been found to possess a range of biological activities. This compound has attracted attention from researchers due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of eudistalbin A is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. This may explain its ability to inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Eudistalbin A has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using eudistalbin A in lab experiments is that it is a natural product, which means it may have fewer side effects than synthetic compounds. However, the complex structure of this molecule makes it difficult to synthesize in large quantities, which can be a limitation for researchers.
Orientations Futures
There are several future directions for research on eudistalbin A. One area of interest is its potential use in combination with other compounds to enhance its biological activity. Researchers are also exploring the use of eudistalbin A in drug delivery systems, as well as its potential applications in treating other diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
Eudistalbin A is a complex molecule that is difficult to synthesize. Currently, the most common method for obtaining this compound is through isolation from marine organisms. However, this approach is not practical for large-scale production. Researchers are exploring alternative methods for synthesizing eudistalbin A in the laboratory.
Applications De Recherche Scientifique
Eudistalbin A has been the subject of numerous scientific studies. Researchers have investigated its potential applications in drug discovery and development, including its ability to inhibit the growth of cancer cells. This compound has also been found to possess anti-inflammatory and antimicrobial properties.
Propriétés
Numéro CAS |
142755-07-5 |
|---|---|
Nom du produit |
Eudistalbin A |
Formule moléculaire |
C16H18BrN3 |
Poids moléculaire |
332.24 g/mol |
Nom IUPAC |
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H18BrN3/c1-9(2)7-13(18)16-15-12(5-6-19-16)11-4-3-10(17)8-14(11)20-15/h3-6,8-9,13,20H,7,18H2,1-2H3 |
Clé InChI |
PWUUECLZOMPMHQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |
SMILES canonique |
CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |
Synonymes |
eudistalbin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)

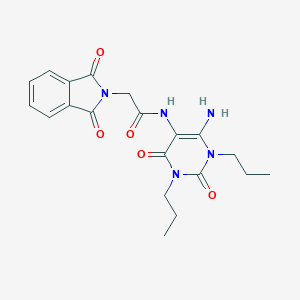
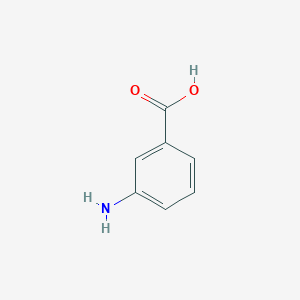


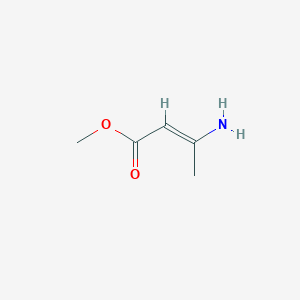
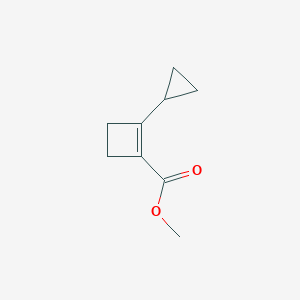

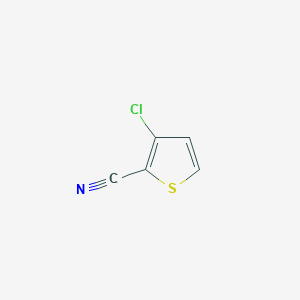
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)

